1-Isopropyl-d7-piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

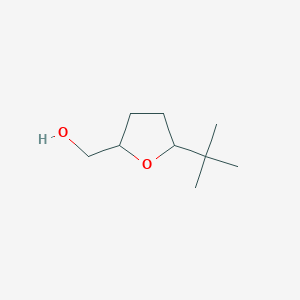

1-イソプロピル-d7-ピペラジンは、7つの水素原子が重水素で置換された1-イソプロピルピペラジンの重水素化誘導体です。この化合物は、安定同位体標識のため、さまざまな科学研究の参照物質としてよく使用されます。 化学、生物学、医薬品分野で、研究開発目的で広く使用されています .

準備方法

1-イソプロピル-d7-ピペラジンの合成は、いくつかの方法で達成できます。 一般的なアプローチの1つは、スルホニウム塩を用いた1,2-ジアミン誘導体の環化です . 別の方法には、Ugi反応、N-求核試薬によるアジリジンの開環、アミノ基を有するアルキンの分子間環状付加が含まれます . 工業的な製造方法では、通常、市販の高分子樹脂に担持された金属イオンによる不均一系触媒が使用されます .

化学反応の分析

1-イソプロピル-d7-ピペラジンは、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: この反応は、塩基の存在下でハロゲン化化合物と起こります。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりN-オキシドが生成される場合があり、還元によりアミンが生成される場合があります。

科学研究への応用

1-イソプロピル-d7-ピペラジンは、幅広い科学研究に応用されています。

化学: 安定同位体標識のため、核磁気共鳴(NMR)分光法の参照物質として使用されます。

生物学: この化合物は、代謝経路と酵素動力学に関する研究で使用されます。

医学: 特に神経疾患を標的にした医薬品化合物の合成における前駆体として役立ちます。

科学的研究の応用

1-Isopropyl-d7-piperazine has a wide range of scientific research applications:

Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.

Biology: The compound is utilized in studies involving metabolic pathways and enzyme kinetics.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is employed in the development of new materials and chemical processes

作用機序

1-イソプロピル-d7-ピペラジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。生物系では、GABA受容体アゴニストとして作用し、筋肉膜GABA受容体に直接結合して、神経終末の過分極を引き起こします。 これにより、特定の生物の弛緩性麻痺が起こり、駆虫剤として有用になります .

類似化合物との比較

1-イソプロピル-d7-ピペラジンは、次のような他の類似化合物と比較することができます。

1-イソプロピルピペラジン: 安定同位体標識がない、同様の化学的性質を持つ非重水素化バージョンです。

ピペラジン: 医薬品や駆虫剤として広く使用されている、より単純な構造です。

N-置換ピペラジン: これらの化合物は、窒素原子にさまざまな置換基を有し、化学的および生物学的特性が異なります.

1-イソプロピル-d7-ピペラジンの独自性は、安定同位体標識にあるため、正確な追跡と測定が必要な研究用途で特に貴重なものです。

特性

分子式 |

C7H16N2 |

|---|---|

分子量 |

135.26 g/mol |

IUPAC名 |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)piperazine |

InChI |

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D |

InChIキー |

WHKWMTXTYKVFLK-QXMYYZBZSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CCNCC1 |

正規SMILES |

CC(C)N1CCNCC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)